molecular formula C13H16N4O3S B4941746 3-{[(4-Butoxy-3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole

3-{[(4-Butoxy-3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B4941746
M. Wt: 308.36 g/mol
InChI Key: XELLERCMSGNUTL-UHFFFAOYSA-N
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Description

3-{[(4-Butoxy-3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a butoxy group, a nitrophenyl group, and a sulfanyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Properties

IUPAC Name

5-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-2-3-6-20-12-5-4-10(7-11(12)17(18)19)8-21-13-14-9-15-16-13/h4-5,7,9H,2-3,6,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELLERCMSGNUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CSC2=NC=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Butoxy-3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the 4-butoxy-3-nitrobenzyl chloride, which is then reacted with sodium sulfide to form the corresponding sulfide. This intermediate is then subjected to cyclization with hydrazine hydrate and carbon disulfide to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Butoxy-3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are often used.

    Substitution: Nucleophilic substitution reactions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

3-{[(4-Butoxy-3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 3-{[(4-Butoxy-3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4H-1,2,4-triazole: A simpler triazole derivative with different substituents.

    3-(4-Butoxy-3-nitrophenyl)-5-methyl-1,2,4-triazole: Similar structure but with a methyl group instead of a sulfanyl group.

    4-Butoxy-3-nitrophenyl-1,2,4-triazole: Lacks the sulfanyl group.

Uniqueness

3-{[(4-Butoxy-3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

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